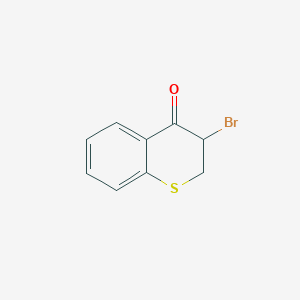

3-Bromothiochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANMZAJUKVSPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Bromothiochroman 4 One

Ring Contraction Reactions

Ring contraction reactions are a notable feature of the reactivity of 3-Bromothiochroman-4-one, a cyclic α-halo ketone. These transformations typically lead to the formation of a smaller, five-membered ring system, driven by the release of ring strain and the formation of thermodynamically more stable products. Such reactions are often facilitated by heat or the presence of a base. etsu.edu The Favorskii rearrangement is a classic example of a base-catalyzed ring contraction of α-halo ketones. wikipedia.orgddugu.ac.in

Research has shown that 3-Bromothiochroman-4-one undergoes ring contraction upon heating. rsc.org This thermal induction can be significantly enhanced by the presence of a base, such as sodium acetate (B1210297). The base facilitates the deprotonation at the α'-position (C2), initiating a cascade of events that leads to the contracted ring. This reaction pathway is characteristic of α-halo ketones that possess at least one acidic α-proton. nrochemistry.compurechemistry.org The process involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. wikipedia.orgchemistwizards.com

| Reaction Type | Conditions | Key Reagent | Primary Outcome | Reference |

| Thermal Contraction | Heating | None | Ring Contraction | rsc.org |

| Base-Catalyzed Contraction | Heating | Sodium Acetate | Enhanced Ring Contraction | rsc.org |

A significant outcome of the thermal or base-catalyzed ring contraction of 3-Bromothiochroman-4-one is the formation of complex dimeric structures, most notably thioindigo (B1682309). rsc.org The reaction mixtures from these contractions often contain thioindigo and ethanediylidenethioindigo. rsc.org The formation of thioindigo, a valuable dye, from a thiochromanone derivative highlights a key transformation pathway where the initial six-membered heterocyclic ring is converted into a benzothiophene (B83047) system, which then dimerizes. This process underscores the synthetic potential of 3-Bromothiochroman-4-one as a precursor to more complex polycyclic aromatic compounds.

The mechanism for the base-catalyzed ring contraction of cyclic α-halo ketones like 3-Bromothiochroman-4-one is best explained by the Favorskii rearrangement. wikipedia.orgddugu.ac.in A key step in this proposed mechanism is the formation of a bicyclic cyclopropanone intermediate. This intermediate is generated by the intramolecular nucleophilic attack of an enolate, formed at the C2 position, on the carbon bearing the bromine atom (C3). wikipedia.orgchemistwizards.com

In the case of 3-Bromothiochroman-4-one, this intermediate would be a spiro compound, specifically a spiro[benzothiopyran-2,1'-cyclopropan]-4-one derivative. While this spiro intermediate is highly strained and typically not isolated, its formation is a critical juncture in the reaction pathway. The subsequent nucleophilic attack by a base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the spiro intermediate leads to the opening of the three-membered ring and, ultimately, the formation of the ring-contracted carboxylic acid or ester product. organic-chemistry.org

Rearrangement Reactions

Beyond ring contractions, 3-Bromothiochroman-4-one is susceptible to other rearrangement reactions, which can lead to the expansion of the heterocyclic ring or other structural modifications. These reactions are typically induced by specific reagents that promote the migration of atoms or groups within the molecule.

The Schmidt reaction is a powerful method for the ring expansion of cyclic ketones. It involves the reaction of a ketone with hydrazoic acid (HN₃) under acidic conditions (typically concentrated sulfuric acid). The reaction proceeds through the addition of hydrazoic acid to the protonated carbonyl group, followed by a rearrangement that involves the migration of one of the α-carbon atoms to the nitrogen atom, with the expulsion of dinitrogen gas (N₂).

While specific studies on the Schmidt reaction of 3-Bromothiochroman-4-one are not extensively documented, the general mechanism can be applied. The expected product would be a ring-expanded lactam, specifically a derivative of 1,4-benzothiazepinone. In this transformation, the six-membered thiochromanone ring would be expanded to a seven-membered benzothiazepinone ring. There are two possible regioisomeric products depending on which C-C bond migrates.

| Reactant | Reagents | Reaction Type | Expected Product |

| 3-Bromothiochroman-4-one | Hydrazoic Acid (HN₃), H₂SO₄ | Schmidt Reaction (Ring Expansion) | Bromo-1,4-benzothiazepinone |

The structure of 3-Bromothiochroman-4-one, being an α-halo ketone, makes it a candidate for several other classical rearrangement reactions.

Favorskii Rearrangement : As discussed in the context of ring contraction (Section 3.1.3), the Favorskii rearrangement is a principal reaction pathway for this compound under basic conditions. wikipedia.org It is a quintessential example of a nucleophile-induced rearrangement that proceeds through a cyclopropanone intermediate to yield a ring-contracted product. nrochemistry.com

Wagner-Meerwein Rearrangement : This type of rearrangement is characteristic of reactions involving carbocation intermediates. wikipedia.orglscollege.ac.in For 3-Bromothiochroman-4-one, a Wagner-Meerwein rearrangement could theoretically be initiated under strong acidic conditions. Protonation of the carbonyl oxygen would generate an oxonium ion, and if a carbocation were to form at a suitable position, a 1,2-hydride, alkyl, or aryl shift could occur to yield a more stable carbocationic intermediate. drugfuture.comslideshare.net However, for this specific substrate, other reaction pathways are generally more favorable.

Benzilic Acid Rearrangement : This rearrangement is characteristic of 1,2-diketones, which are converted to α-hydroxy carboxylic acids in the presence of a strong base. wikipedia.orgorganic-chemistry.org While 3-Bromothiochroman-4-one is not a 1,2-diketone, its derivative, thiochroman-3,4-dione, would be expected to undergo a benzilic acid-type rearrangement to form a ring-contracted α-hydroxy acid. uomustansiriyah.edu.iq This highlights a potential transformation pathway for derivatives of the title compound.

Halogen Reactivity and Substitution Reactions

The presence of a bromine atom at the C-3 position, adjacent to the electron-withdrawing carbonyl group, renders this position susceptible to various nucleophilic and metal-catalyzed reactions.

The C-Br bond at the C-3 position is activated towards nucleophilic attack. However, simple substitution is often complicated by competing elimination and rearrangement reactions. A notable transformation of 3-Bromothiochroman-4-one involves a ring contraction upon heating, particularly in the presence of a base like sodium acetate. This reaction does not lead to a simple substitution product but instead yields complex structures, including thioindigo, through a proposed mechanism involving initial attack or elimination at the C-3 position.

While specific examples for 3-Bromothiochroman-4-one are not extensively documented in the literature, the general reactivity of α-bromo ketones suggests its high potential as a substrate in palladium-catalyzed cross-coupling reactions. nih.govacs.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Hypothetically, 3-Bromothiochroman-4-one could participate in several standard cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base would be expected to yield a 3-arylthiochroman-4-one.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would introduce an alkynyl group at the C-3 position.

Heck Coupling: Reaction with an alkene under palladium catalysis could lead to the formation of a 3-alkenylthiochroman-4-one.

Buchwald-Hartwig Amination: This reaction would enable the formation of a C-N bond by coupling with an amine, yielding a 3-aminothiochroman-4-one derivative.

These hypothetical transformations highlight the potential of 3-Bromothiochroman-4-one as a building block for creating a diverse library of C-3 functionalized thiochromanones, which are valuable scaffolds in medicinal chemistry.

Carbonyl Group Reactivity

The ketone at the C-4 position is a key site for reactivity, readily undergoing reduction, condensation, and addition reactions.

The carbonyl group of thiochroman-4-one (B147511) and its derivatives can be selectively reduced to the corresponding secondary alcohol. The most common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol. mdpi.comnih.govnih.gov This reaction is typically high-yielding and proceeds under mild conditions, converting the C-4 ketone into a hydroxyl group to form 3-Bromothiochroman-4-ol.

| Substrate | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| 2-n-butylthiochroman-4-one | Sodium borohydride | Ethanol | 2-n-butylthiochroman-4-ol | mdpi.com |

| Thiochroman-4-one | Sodium borohydride | THF/Methanol | Thiochroman-4-ol | nih.gov |

| Thioflavanone | Sodium borohydride | Not specified | Corresponding alcohol | nih.gov |

The protons on the carbon atoms adjacent to the carbonyl group (C-3 and C-5) are acidic and can be removed by a base, allowing for condensation reactions. The aldol (B89426) condensation, in particular, is a documented pathway for functionalizing the thiochroman-4-one scaffold. For instance, thiochroman-4-one derivatives can react with substituted benzaldehydes in the presence of a base to form α,β-unsaturated ketone products (benzylidene derivatives). jst.go.jpcdnsciencepub.com This reaction effectively attaches a new substituent to the C-3 position via the reactivity of the C-4 carbonyl group.

While direct Grignard addition to the C-4 carbonyl of thiochroman-4-one itself is a standard ketone reaction, much of the recent literature focuses on the conjugate (1,4-) addition of Grignard reagents to the corresponding α,β-unsaturated system, thiochromone (B8434766), to generate 2-substituted thiochroman-4-ones. mdpi.com

Oxidation and Reduction Chemistry

Beyond the reduction of the carbonyl group, the thioether sulfur atom and the heterocyclic ring of 3-Bromothiochroman-4-one are also redox-active.

The thioether moiety can be readily oxidized to a sulfoxide (B87167) or a sulfone. The reaction of 3-Bromothiochroman-4-one with one equivalent of an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), selectively yields the corresponding 3-Bromothiochroman-4-one 1-oxide . This transformation is significant as it can modulate the biological activity and physicochemical properties of the molecule.

Furthermore, the thiochroman (B1618051) ring itself can undergo dehydrogenation, which is a formal oxidation process. Treatment of 3-Bromothiochroman-4-one with xenon difluoride (XeF₂) results in the formation of 3-bromothiochromen-4-one , introducing a double bond between C-2 and C-3. This reaction converts the saturated heterocyclic ring into an unsaturated one, significantly altering the molecule's geometry and electronic properties.

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Sulfur Oxidation | m-CPBA | 3-Bromothiochroman-4-one 1-oxide | General knowledge |

| Dehydrogenation | Xenon difluoride (XeF₂) | 3-Bromothiochromen-4-one | General knowledge |

Selective Oxidation of the Sulfur Atom to Sulfoxide and Sulfone

The sulfur atom in the thiochroman-4-one core can be selectively oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly alters the molecule's electronic properties and stereochemistry. The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions.

Commonly, the oxidation of sulfides to sulfoxides can be achieved using a variety of reagents that offer good chemoselectivity, preventing overoxidation to the sulfone. organic-chemistry.org For the next step, the oxidation of sulfoxides to sulfones, or the direct oxidation of sulfides to sulfones, stronger oxidizing agents or harsher conditions are typically required. organic-chemistry.org

A range of oxidizing systems have been developed for these transformations:

Hydrogen peroxide (H₂O₂) : Often used in conjunction with a catalyst, H₂O₂ can be used to produce both sulfoxides and sulfones. The selectivity can be controlled by the stoichiometry of the oxidant and the nature of the catalyst. For instance, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides, while niobium carbide promotes the formation of sulfones. organic-chemistry.org

Peroxy acids : Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for the oxidation of sulfides. Typically, one equivalent of m-CPBA at low temperatures will yield the sulfoxide, while two or more equivalents will produce the sulfone.

Metal-based oxidants : Various metal-based reagents, such as those involving manganese, tungsten, or cerium, can be employed for the selective oxidation of sulfides. organic-chemistry.orgorganic-chemistry.org For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica (B1680970) gel, with sodium bromate (B103136) as the primary oxidant, has been used for this purpose. organic-chemistry.org

The synthesis of thiochroman-4-one-1,1-dioxide, the sulfone derivative, is a documented transformation that highlights this reactivity pathway. nih.govnih.gov

Table 1: Oxidation Reactions of the Sulfur Atom

| Starting Material | Product | Reagent Examples | Oxidation State of Sulfur |

|---|---|---|---|

| 3-Bromothiochroman-4-one | 3-Bromothiochroman-4-one 1-oxide (Sulfoxide) | H₂O₂/TaC₂, m-CPBA (1 equiv.), NaIO₄ | +2 |

| 3-Bromothiochroman-4-one | 3-Bromothiochroman-4-one 1,1-dioxide (Sulfone) | H₂O₂/NbC₂, m-CPBA (≥2 equiv.), KMnO₄ | +4 |

| 3-Bromothiochroman-4-one 1-oxide | 3-Bromothiochroman-4-one 1,1-dioxide (Sulfone) | H₂O₂/catalyst, m-CPBA | +4 |

Dehydrogenation Reactions

Dehydrogenation of the thiochroman-4-one ring system introduces a double bond, yielding the corresponding thiochromen-4-one derivative. This reaction converts the saturated heterocyclic ring into an unsaturated, aromatic-like system, significantly altering its chemical and physical properties. wikipedia.org

This transformation is typically an oxidation reaction where two hydrogen atoms are removed. A common reagent used for such aromatization reactions is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). wikipedia.org In a related procedure involving a thiochroman-4-one sulfoxide derivative, DDQ was successfully used in dioxane with methanesulfonic acid (MsOH) under microwave irradiation to achieve this transformation. nih.gov This suggests a viable pathway for the dehydrogenation of 3-bromothiochroman-4-one, likely proceeding via an enol or enolate intermediate, to form 3-bromothiochromen-4-one.

Table 2: Dehydrogenation Reaction

| Starting Material | Product | Reagent Example | Key Transformation |

|---|---|---|---|

| 3-Bromothiochroman-4-one | 3-Bromothiochromen-4-one | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C₂-C₃ single bond → C₂=C₃ double bond |

Reactivity towards Organometallic Reagents (Hypothetical based on general organic chemistry)

The presence of an α-bromo substituent adjacent to a ketone carbonyl makes 3-bromothiochroman-4-one a substrate with multiple reactive sites for strong nucleophiles and bases like organometallic reagents. The primary sites of attack are the electrophilic carbonyl carbon and the acidic α-protons.

Grignard Reagent Additions

Grignard reagents (RMgX) are potent nucleophiles that readily add to the carbonyl group of ketones to form tertiary alcohols after acidic workup. organic-chemistry.orgmasterorganicchemistry.com In the case of 3-bromothiochroman-4-one, the expected primary reaction is the nucleophilic addition of the Grignard reagent's R-group to the carbonyl carbon.

However, several competing pathways must be considered for α-halo ketones:

Nucleophilic Addition (1,2-Addition) : This is often the favored pathway, where the Grignard reagent attacks the carbonyl carbon. youtube.com This would lead to the formation of a tertiary alcohol, 3-bromo-4-alkyl-thiochroman-4-ol. chemguide.co.uk

Enolization (Deprotonation) : Grignard reagents are also strong bases. organic-chemistry.org They can potentially abstract a proton from the carbon alpha to the carbonyl group. In this molecule, the proton at C-2 is acidic and its removal would lead to the formation of a magnesium enolate. Subsequent workup would regenerate the starting ketone. This pathway is more significant with sterically hindered Grignard reagents. organic-chemistry.org

Reduction : If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, transferring a hydride to the carbonyl carbon. This would yield the corresponding secondary alcohol, 3-bromothiochroman-4-ol. organic-chemistry.org

Halogen-Metal Exchange/Substitution : Direct SN2 attack at the C-3 position is generally disfavored compared to carbonyl addition because the magnesium in the Grignard reagent acts as a Lewis acid, activating the carbonyl group. youtube.com

The predominant reaction is typically nucleophilic addition to the carbonyl.

Table 3: Hypothetical Reactions with Grignard Reagents

| Reagent | Major Product Pathway | Expected Product (after workup) | Minor/Competing Pathways |

|---|---|---|---|

| CH₃MgBr | 1,2-Nucleophilic Addition | 3-Bromo-4-methylthiochroman-4-ol | Enolization |

| t-BuMgBr (sterically hindered) | Enolization / Reduction | 3-Bromothiochroman-4-one (from enolate) or 3-Bromothiochroman-4-ol | 1,2-Nucleophilic Addition |

Organolithium Reagent Interactions

Organolithium reagents (RLi) are generally more reactive and stronger bases than their Grignard counterparts. wikipedia.orgchemistrysteps.com Their reactions with 3-bromothiochroman-4-one are expected to follow similar pathways, but with different selectivities.

Nucleophilic Addition (1,2-Addition) : Like Grignards, organolithium reagents readily add to ketones to furnish tertiary alcohols after workup. masterorganicchemistry.comlibretexts.org This is a highly probable pathway, yielding 3-bromo-4-alkyl-thiochroman-4-ol. Due to their high reactivity, they can successfully add even to sterically hindered ketones where Grignard reagents might fail. chemohollic.com

Enolization (Deprotonation) : As very strong bases, organolithium reagents can readily deprotonate the α-carbon (C-2), forming a lithium enolate. wikipedia.org This pathway is a significant competing reaction, especially with bulky organolithium reagents or at low temperatures. The use of non-nucleophilic bases like lithium diisopropylamide (LDA) is specifically designed to favor this pathway in standard ketone chemistry.

Lithium-Halogen Exchange : A reaction characteristic of organolithiums, particularly with aryl and vinyl halides, is lithium-halogen exchange. With an α-bromoketone, this could potentially occur, replacing the bromine at C-3 with lithium. The resulting organolithium intermediate would be highly unstable and likely react further.

The balance between nucleophilic addition and enolization is a key consideration in the reaction of organolithium reagents with enolizable α-halo ketones.

Table 4: Hypothetical Reactions with Organolithium Reagents

| Reagent | Major Product Pathway | Expected Product (after workup) | Competing Pathways |

|---|---|---|---|

| CH₃Li | 1,2-Nucleophilic Addition | 3-Bromo-4-methylthiochroman-4-ol | Enolization |

| n-BuLi | 1,2-Nucleophilic Addition / Enolization | 3-Bromo-4-butylthiochroman-4-ol / 3-Bromothiochroman-4-one | Lithium-Halogen Exchange |

| LDA (Lithium diisopropylamide) | Enolization (major) | 3-Bromothiochroman-4-one (via enolate) | - |

Spectroscopic and Structural Elucidation of 3 Bromothiochroman 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Proton NMR (¹H NMR) Spectroscopic Analysis

Proton NMR spectroscopy of 3-halothiochroman-4-ones reveals characteristic signals that are diagnostic of the thiochroman-4-one (B147511) skeleton. The protons on the heterocyclic ring, specifically at the C2 and C3 positions, exhibit distinct chemical shifts and coupling patterns.

The proton at the C3 position, being directly attached to the carbon bearing the bromine atom, typically appears as a doublet of doublets. Its chemical shift is influenced by the electronegativity of the adjacent bromine and carbonyl group. The protons at the C2 position, being diastereotopic, often appear as two separate signals, each a doublet of doublets, due to coupling with each other (geminal coupling) and with the proton at C3 (vicinal coupling).

In related thiochroman-4-one derivatives, the aromatic protons generally appear in the range of δ 7.20–8.12 ppm. For instance, in 2-(4-Chlorophenyl)-thiochroman-4-one, the proton at C5 shows a doublet of doublets at δ 8.12 ppm, while other aromatic protons appear as multiplets between δ 7.20 and 7.41 ppm. The protons on the saturated part of the ring in thiochroman-4-ones typically resonate at δ 2.81-3.21 ppm. The introduction of the bromine atom at the C3 position is expected to shift the signals for the protons at C2 and C3 further downfield.

Interactive Data Table: Representative ¹H NMR Data for Thiochroman-4-one Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Thiochroman-4-one | H-2 | ~3.20 | m |

| H-3 | ~2.90 | m | |

| Aromatic H | 7.20 - 8.10 | m | |

| 2-(4-Chlorophenyl)-thiochroman-4-one | H-2 | 4.67 | dd |

| H-3 | 3.21 | m | |

| Aromatic H | 7.20 - 8.12 | m |

Note: 'm' denotes multiplet, 'dd' denotes doublet of doublets. Data is representative and may vary based on solvent and specific substitution.

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis and Chemical Shift Perturbations due to Bromine Substitution

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shift of a carbon nucleus is highly sensitive to its electronic environment.

In thiochroman-4-one derivatives, the carbonyl carbon (C=O) typically resonates in the downfield region of the spectrum, around δ 194.0–195.3 ppm. The introduction of a bromine atom at the C3 position causes a significant perturbation in the chemical shifts of the adjacent carbons. Due to the electronegativity of bromine, the signal for the C3 carbon is expected to shift downfield. Conversely, the C2 and C4 carbons, which are in the β-position relative to the bromine, will also experience shifts. The aromatic carbons generally appear in the δ 122.2–143.2 ppm range.

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Thiochroman-4-one Scaffolds

| Carbon Position | Typical Chemical Shift (δ, ppm) | Expected Effect of Bromine at C3 |

| C=O (C4) | 194 - 196 | Downfield shift |

| Aromatic C | 122 - 144 | Minor shifts |

| CH₂ (C2) | 26 - 45 | Downfield shift |

| CH (C3) | 30 - 50 | Significant downfield shift |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of 3-Bromothiochroman-4-one, the molecular ion peak is a key feature. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion peak (M⁺) will appear as a characteristic doublet of peaks (M⁺ and M+2) with nearly equal intensity.

Fragmentation of the molecular ion provides further structural information. For ketones, a common fragmentation pathway is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. In the case of 3-Bromothiochroman-4-one, this could lead to the loss of a bromine radical (•Br) or a carbon monoxide (CO) molecule. The resulting fragment ions produce additional peaks in the mass spectrum, creating a unique fragmentation pattern that helps to confirm the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The most prominent and diagnostic peak in the IR spectrum of 3-Bromothiochroman-4-one is the carbonyl (C=O) stretching vibration. For α,β-unsaturated ketones and ketones where the carbonyl is part of a six-membered ring, this absorption is typically strong and appears in the range of 1650-1685 cm⁻¹. The conjugation with the aromatic ring tends to lower the stretching frequency compared to a simple aliphatic ketone.

Other characteristic absorptions include those for aromatic C=C stretching, which are found in the 1500–1600 cm⁻¹ region, and C-H stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The presence of these characteristic absorption bands provides clear evidence for the key functional groups within the molecule.

Interactive Data Table: Key IR Absorption Frequencies for 3-Bromothiochroman-4-one

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1650 - 1685 | Strong |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

Advanced X-ray Diffraction Studies of Related Analogues for Conformational Analysis

X-ray diffraction analysis of single crystals provides unambiguous information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. While a specific study for 3-Bromothiochroman-4-one might not be readily available, data from related thiochroman (B1618051) and isothiochroman (B1214466) derivatives offer significant insight.

Stereochemical Investigations of Isomers and Related Structures

The presence of a substituent at the C3 position of the thiochroman-4-one ring introduces a stereocenter, meaning that 3-Bromothiochroman-4-one exists as a pair of enantiomers. Further stereochemical complexity arises when the carbonyl group at C4 is reduced to a hydroxyl group, creating a second stereocenter and the possibility of diastereomers (cis and trans isomers).

Chemical reactions, such as the reduction of the carbonyl group, are often used to investigate the stereochemistry of the molecule. For example, the borohydride (B1222165) reduction of 3-halogenothiochroman-4-ones has been shown to produce cis-3-halogenothiochroman-4-ols. The stereochemical outcome of such reactions is often dictated by the conformational preferences of the heterocyclic ring. ¹H NMR analysis of the resulting diols, particularly the coupling constants between the protons at C3 and C4, can be used to assign the relative stereochemistry as either cis or trans. These investigations are fundamental to understanding the three-dimensional arrangement of atoms and how it influences the molecule's properties.

Computational and Mechanistic Investigations

Reaction Mechanism Elucidation

The chemical behavior of 3-bromothiochroman-4-one is characterized by a series of complex and often competing reaction pathways. Mechanistic studies have been crucial in unraveling the intricacies of its transformations, including ring contractions, Schmidt reactions, and dehydrogenation processes.

Mechanistic Pathways of Ring Contraction

The ring contraction of 3-bromothiochroman-4-one and its derivatives is a notable transformation. Heating 3-bromothiochroman-4-one, particularly in the presence of sodium acetate (B1210297), leads to a ring contraction, yielding a mixture that includes thioindigo (B1682309). rsc.org The presence of the bromine atom at the C-3 position is critical as it facilitates the formation of a thiiranium cation intermediate, which subsequently rearranges. rsc.org This tendency for thermal ring-contraction is a prominent feature of thiochroman-4-ones brominated at the C-3 position. rsc.org

The corresponding S-oxide of 3-bromothiochroman-4-one also readily undergoes ring contraction. rsc.org The proposed mechanism for the formation of benzothiophenes from benzothiopyrans, such as 3-bromothiochroman-4-one, involves the presence of a suitable leaving group at the 3-position, which facilitates the ring contraction. researchgate.net In contrast, the analogous ring contraction in benzopyrans is less common due to the difficulty in forming the presumed bicyclo-oxiranium intermediate. researchgate.net

A key intermediate in some of these transformations is a dimeric spirothioindoxyl, which can be formed from the reaction of 3-bromothiochroman-4-one with sodium acetate in acetic acid. researchgate.net

Studies on Schmidt Reaction Mechanisms: Aryl vs. Alkyl Migration

The Schmidt reaction, which involves the interaction of an azide (B81097) with a carbonyl compound under acidic conditions, presents interesting mechanistic questions regarding migratory aptitudes. wikipedia.org In the context of ketones, the reaction proceeds through the formation of an azidohydrin intermediate, followed by rearrangement and loss of dinitrogen to yield an amide. wikipedia.org

A critical aspect of the Schmidt reaction mechanism is the competition between the migration of different groups attached to the carbonyl carbon. The relative migratory aptitude of aryl versus alkyl groups is a key determinant of the product distribution. Generally, in the Schmidt reaction of ketones, aromatic groups, especially those that are electron-rich, tend to migrate in preference to alkyl groups. libretexts.org This preference is attributed to the greater ability of the aryl group to stabilize the positive charge that develops during the migration step. The migratory aptitude follows the general trend of aryl > alkyl. wikipedia.org

Pathways for Dehydrogenation Reactions with Specific Reagents

Dehydrogenation of thiochroman-4-ones provides a route to the corresponding thiochromones. Several reagents have been employed to effect this transformation. For instance, the conversion of 3-bromothiochroman-4-one to thiochromone (B8434766) can be achieved using reagents like triphenylmethyl perchlorate (B79767) or N-chlorosuccinimide (NCS) in dichloromethane, affording the product in good yields. researchgate.net Another method involves the reaction of 3-bromothiochroman-4-one with sodium azide, which also results in the formation of thiochromone. researchgate.net

The oxidation of 3-bromothiochroman-4-one to its corresponding sulfoxide (B87167), followed by treatment with triethylamine (B128534), also leads to the formation of thiochromone 1-oxide. researchgate.net

Computational Chemistry Approaches to Reaction Selectivity

Computational chemistry has emerged as a powerful tool for predicting the regio- and site-selectivity of organic reactions. rsc.org These methods can provide valuable insights into the factors governing reaction outcomes, which is particularly useful for complex molecules like 3-bromothiochroman-4-one where multiple reaction pathways are possible. By modeling the transition states and intermediates of competing pathways, it is possible to predict which products will be favored under specific conditions.

For instance, computational models can be used to evaluate the activation energies for different migratory pathways in the Schmidt reaction, thereby predicting the selectivity for aryl versus alkyl migration. rsc.org Similarly, the factors influencing the selectivity of dehydrogenation versus other potential side reactions can be investigated using computational approaches. These theoretical predictions can guide experimental efforts and aid in the design of more selective synthetic routes. rsc.org

Theoretical Studies on Molecular Structure and Conformation

Theoretical methods, particularly Density Functional Theory (DFT), have been instrumental in providing a detailed understanding of the molecular structure and conformational preferences of 3-bromothiochroman-4-one.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a widely used tool in chemistry for predicting molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. wikipedia.orgntnu.no

DFT calculations can be employed to determine the optimized ground-state geometry of 3-bromothiochroman-4-one. materialssquare.com These calculations can provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's preferred conformation. Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, which can help in understanding the molecule's reactivity. materialssquare.com For example, the calculated electrostatic potential surface can indicate the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack.

By analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT calculations can provide insights into the molecule's chemical reactivity and kinetic stability. researchgate.net The energy gap between the HOMO and LUMO is an important indicator of molecular stability. researchgate.net These theoretical investigations complement experimental findings and provide a deeper, atomistic-level understanding of the structure and behavior of 3-bromothiochroman-4-one.

Molecular Mechanics (MM) and Conformational Analysis

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. By treating atoms as balls and bonds as springs, MM calculations can efficiently explore the different possible three-dimensional arrangements, or conformations, of a molecule and identify the most stable, low-energy structures.

Table 1: Representative Conformational Energy Data from a Hypothetical MM Analysis This table is illustrative of typical data obtained from Molecular Mechanics calculations.

| Conformer | Bromine Position | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Half-Chair 1 | Axial | 1.5 | 10 |

| Half-Chair 2 | Equatorial | 0.0 | 85 |

| Boat | Axial | 5.0 | <1 |

Transition State Analysis and Reaction Energetics

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the pathways of chemical reactions. wikipedia.org This involves identifying the structures of transition states—the highest energy points along a reaction coordinate—and calculating the activation energies, which govern the reaction rate.

3-Bromothiochroman-4-one is known to undergo reactions such as ring contraction. epdf.pubscribd.comresearchgate.net For instance, its reaction with amines can lead to the formation of 2-(aminomethylene)-benzo[b]thiophen-3(2H)-ones. researchgate.net Understanding the mechanism of such transformations requires a detailed analysis of the reaction energetics.

DFT calculations can be employed to model the entire reaction profile. Researchers can propose a step-by-step mechanism, and for each step, calculate the energies of reactants, intermediates, transition states, and products. For example, in a study on the multicomponent reaction of a thiochroman-4-one (B147511) derivative, DFT calculations using the ωB97xd functional and the 6-31G(d,p) basis set were performed to rationalize the observed high regio- and diastereoselectivity. mdpi.com By modeling the transition states for different possible reaction pathways, the energetically most favorable route was identified, which corresponded to the experimentally observed product. mdpi.com This type of analysis for 3-Bromothiochroman-4-one could elucidate the mechanism of its ring contraction, determining whether it proceeds through a concerted or stepwise process and explaining the stereochemical outcome.

Spectroscopic Data Interpretation Through Computational Models

Computational models are frequently used to predict and interpret spectroscopic data, providing a crucial link between a molecule's structure and its experimental spectrum. DFT calculations have become a standard tool for simulating vibrational (IR) and nuclear magnetic resonance (NMR) spectra. nih.govmdpi.com

The initial geometry for the calculations is typically optimized using a functional like Becke's three-parameter hybrid exchange-correlation functional (B3LYP) with a suitable basis set (e.g., 6-31G(d,p)). nih.gov For NMR spectra, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the isotropic chemical shifts. nih.gov

Experimental ¹³C NMR data for 3-Bromothiochroman-4-one has been reported. cdnsciencepub.com By performing DFT calculations, a theoretical ¹³C NMR spectrum can be generated. Comparing the calculated chemical shifts with the experimental values can unequivocally confirm peak assignments and validate the proposed structure. nih.gov Discrepancies between calculated and experimental values are expected, as the calculations are often performed for a single molecule in the gas phase, but the correlation is typically strong enough to be highly informative. nih.gov Similarly, calculating the harmonic vibrational frequencies can aid in the assignment of bands in the experimental IR spectrum. mdpi.com

Table 2: Comparison of Experimental and Hypothetical Calculated ¹³C NMR Chemical Shifts for 3-Bromothiochroman-4-one

| Carbon Atom | Experimental δ (ppm) cdnsciencepub.com | Calculated δ (ppm) (Illustrative) | Assignment |

|---|---|---|---|

| C=O | 186.1 | 187.5 | Carbonyl Carbon |

| C-Br | 49.9 | 51.2 | Carbon bearing Bromine |

| CH₂-S | 37.8 | 38.5 | Methylene Carbon adjacent to Sulfur |

| Aromatic C | 125.1 - 142.9 | 126.0 - 144.0 | Aromatic Ring Carbons |

Synthetic Utility and Application in Organic Synthesis

Role as a Key Synthetic Intermediate for Fused Heterocycles

The reactivity of the bromine and carbonyl groups in 3-bromothiochroman-4-one makes it an excellent starting material for the synthesis of fused heterocyclic systems. These reactions often proceed through a condensation reaction followed by an intramolecular cyclization, leading to the formation of new rings fused to the thiochroman (B1618051) core.

One notable application is the synthesis of 2-amino-4H-benzothiopyrano[4,3-d]thiazoles. researchgate.net This is achieved by reacting 3-bromothiochroman-4-ones with substituted thioureas in boiling ethanol (B145695). researchgate.net The resulting fused thiazole (B1198619) derivatives have shown promising biological activities. researchgate.net

Another example involves the reaction of 3-bromothiochroman-4-one with 2-mercapto-6-methyl-pyrimidin-4-one in boiling ethanol with a catalytic amount of triethylamine (B128534). This reaction yields 9-methyl-6H,11H-benzothiopyrano[4,3:4,5]thiazolo[3,2-a]pyrimidin-11-one, a complex heterocyclic system. researchgate.net

Furthermore, the condensation of 3-bromothiochroman-4-one with other reagents can lead to the formation of various other fused heterocycles, highlighting its significance as a versatile synthetic intermediate. cnjournals.com

Precursor for Structurally Diverse Thiochroman and Thiochromone (B8434766) Derivatives

3-Bromothiochroman-4-one serves as a valuable precursor for the synthesis of a wide range of structurally diverse thiochroman and thiochromone derivatives. nih.gov The bromine atom can be readily displaced by various nucleophiles, allowing for the introduction of different functional groups at the C3 position.

For instance, dehydrobromination of 3-bromothiochroman-4-one can lead to the formation of thiochromones, which are thio analogs of chromones. researchgate.net Thiochromones themselves are an important class of compounds with various biological activities and applications in organic synthesis. nih.govresearchgate.net

The carbonyl group at the C4 position can also be subjected to various transformations, such as reduction to the corresponding alcohol (thiochroman-4-ol) or conversion to other functional groups. These transformations, coupled with modifications at the C3 position, allow for the generation of a large library of thiochroman and thiochromone derivatives with diverse substitution patterns. mdpi.com

Applications in the Construction of Polycyclic Systems

The strategic use of 3-bromothiochroman-4-one extends to the construction of more complex polycyclic systems. These systems are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and properties.

Methodologies such as metallaphotoredox C(sp2)-C(sp3) cross-coupling combined with intramolecular Minisci-type radical cyclization can be employed to fuse additional rings onto the thiochroman framework. nih.gov While not directly starting from 3-bromothiochroman-4-one in the cited example, the principles can be applied to its derivatives to construct novel polycyclic architectures. nih.gov

The development of enantioselective photoenolization/Diels-Alder (PEDA) reactions also provides a powerful tool for the construction of polycyclic structures with multiple stereocenters. rsc.org The thiochroman-4-one (B147511) moiety can potentially participate in such reactions, leading to the formation of complex and stereochemically rich polycyclic systems.

Utility in Scaffold Rigidification for Molecular Design

In the field of molecular design, particularly in drug discovery, the concept of a molecular scaffold is crucial. nih.govarxiv.org A scaffold provides a rigid framework upon which functional groups can be appended to interact with biological targets. nih.govarxiv.org

The thiochroman-4-one core of 3-bromothiochroman-4-one provides a well-defined and relatively rigid scaffold. The fusion of additional rings, as discussed in the previous sections, further enhances this rigidity. By utilizing 3-bromothiochroman-4-one as a starting point, chemists can design and synthesize molecules with a fixed spatial arrangement of substituents, which is essential for optimizing interactions with proteins and other biological macromolecules.

The ability to introduce diverse functionalities onto this rigid scaffold allows for the systematic exploration of chemical space and the development of molecules with tailored properties. nih.govarxiv.org

Conclusion and Future Research Directions

Summary of Current Research Contributions on 3-Bromothiochroman-4-one

Research on thiochroman-4-one (B147511) and its derivatives has established this heterocyclic system as a valuable scaffold in medicinal chemistry. Studies have demonstrated that modifications to the thiochroman-4-one core can lead to compounds with a range of biological activities. For instance, various derivatives have been synthesized and evaluated for their potential as leishmanicidal agents. nih.gov

While the parent compound, thiochroman-4-one, and its substituted analogues have received considerable attention, dedicated research focusing specifically on 3-Bromothiochroman-4-one is less extensive. Much of the current understanding of this compound is inferred from the general chemistry of α-haloketones and the known reactivity of the thiochroman-4-one nucleus. nih.gov The primary contribution of existing research lies in providing the foundational knowledge for the synthesis and potential reactions of this molecule. The true potential of 3-Bromothiochroman-4-one as a synthetic intermediate and as a pharmacologically active agent remains an area that is ripe for exploration.

Unexplored Reactivity and Synthetic Transformations

The reactivity of 3-Bromothiochroman-4-one is largely predicted by the presence of the α-haloketone functionality. This moiety is known to possess multiple electrophilic sites, making it susceptible to attack by a variety of nucleophiles. nih.gov However, the specific reactivity of the 3-bromo derivative within the thiochroman-4-one framework has not been exhaustively studied.

Future investigations could delve into a number of unexplored synthetic transformations:

Reactions with diverse nucleophiles: A systematic study of the reactions of 3-Bromothiochroman-4-one with a wide range of nucleophiles, including amines, thiols, and carbanions, could lead to the discovery of novel reaction pathways and the synthesis of new heterocyclic systems.

Metal-catalyzed cross-coupling reactions: The bromine atom at the C3-position is a prime candidate for participating in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents at this position, significantly expanding the chemical space of accessible thiochroman-4-one derivatives.

Rearrangement reactions: α-Haloketones are known to undergo various rearrangement reactions, such as the Favorskii rearrangement. Investigating the propensity of 3-Bromothiochroman-4-one to undergo such rearrangements could provide access to novel ring-contracted or rearranged products with potentially interesting biological activities.

Potential for Novel Derivatization and Scaffold Development

The strategic placement of the bromine atom in 3-Bromothiochroman-4-one makes it an ideal precursor for the development of novel derivatives and the construction of more complex molecular scaffolds. The ability to functionalize the C3-position opens up a plethora of possibilities for creating libraries of compounds for biological screening.

Key areas for future development include:

Synthesis of 3-substituted thiochroman-4-ones: By displacing the bromide with various nucleophiles, a diverse array of 3-substituted thiochroman-4-ones can be synthesized. These derivatives could then be evaluated for their biological activities, potentially leading to the discovery of new therapeutic agents.

Development of fused heterocyclic systems: The reactivity of the α-bromo ketone can be exploited to construct fused heterocyclic systems. For example, reaction with dinucleophiles could lead to the formation of novel polycyclic structures incorporating the thiochroman-4-one core.

Elaboration of the thiochroman-4-one scaffold: The bromine atom can serve as a stepping stone for more complex synthetic transformations, allowing for the elaboration of the thiochroman-4-one scaffold into more intricate molecular architectures.

Integration with Emerging Synthetic Methodologies

The field of synthetic organic chemistry is constantly evolving, with the development of new and innovative synthetic methodologies. The integration of 3-Bromothiochroman-4-one with these emerging technologies could lead to more efficient and sustainable synthetic routes to novel compounds.

Potential areas of integration include:

Photoredox catalysis: Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Investigating the use of 3-Bromothiochroman-4-one in photoredox-catalyzed reactions could provide new avenues for its functionalization.

Flow chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing flow-based synthetic routes to and from 3-Bromothiochroman-4-one could streamline the production of its derivatives.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Exploring the potential of biocatalytic transformations of 3-Bromothiochroman-4-one could lead to the development of highly selective and environmentally friendly synthetic methods.

Q & A

Q. How can researchers ensure compliance with ethical standards in publishing synthetic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.